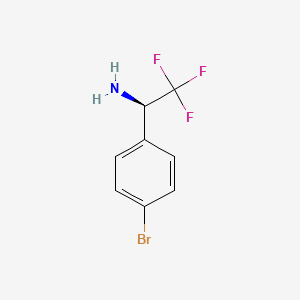

(R)-1-(4-Bromophenyl)-2,2,2-trifluoroethanamine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(1R)-1-(4-bromophenyl)-2,2,2-trifluoroethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7BrF3N/c9-6-3-1-5(2-4-6)7(13)8(10,11)12/h1-4,7H,13H2/t7-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZUFCCCNTJRQNCF-SSDOTTSWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(C(F)(F)F)N)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1[C@H](C(F)(F)F)N)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7BrF3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20463855 | |

| Record name | (R)-1-(4-Bromophenyl)-2,2,2-trifluoroethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20463855 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

843608-53-7 | |

| Record name | (R)-1-(4-Bromophenyl)-2,2,2-trifluoroethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20463855 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Guide to the Asymmetric Synthesis of (R)-1-(4-Bromophenyl)-2,2,2-trifluoroethanamine: A Key Chiral Building Block

This in-depth technical guide provides a comprehensive and practical protocol for the synthesis of (R)-1-(4-Bromophenyl)-2,2,2-trifluoroethanamine, a valuable chiral building block in medicinal chemistry and drug development. This document is intended for researchers, scientists, and professionals in the field, offering not just a step-by-step procedure but also the underlying scientific rationale for key experimental choices, ensuring both reproducibility and a deeper understanding of the chemical transformations involved.

Introduction: The Significance of Chiral Trifluoromethylated Amines

The introduction of a trifluoromethyl group into organic molecules can profoundly influence their physicochemical and biological properties.[1] This is attributed to the high electronegativity and lipophilicity of the CF3 group, which can enhance metabolic stability, binding affinity, and cell permeability. When combined with a chiral amine, as in this compound, these molecules become powerful tools for creating stereochemically defined pharmacophores. The precise three-dimensional arrangement of substituents is often critical for a drug's efficacy and selectivity.[1] Consequently, robust and efficient methods for the enantioselective synthesis of such chiral amines are of paramount importance in modern drug discovery.[2][3][4][5][6]

This guide focuses on a well-established and highly diastereoselective method for the synthesis of the title compound, leveraging a chiral auxiliary-based approach. This strategy offers a practical and scalable route to the desired enantiomerically pure amine.

Strategic Overview: Diastereoselective Trifluoromethylation of a Chiral Sulfinimine

The chosen synthetic pathway is a three-step sequence starting from readily available 4-bromobenzaldehyde. The core of this strategy lies in the highly diastereoselective addition of a trifluoromethyl group to a chiral N-sulfinylimine (a sulfinimine). This approach, detailed by Wolleb et al., provides excellent stereocontrol and results in high yields of the desired product.[7]

The overall transformation can be visualized as follows:

Caption: Overall synthetic workflow.

Detailed Experimental Protocol

This section provides a detailed, step-by-step methodology for the synthesis of this compound hydrochloride.

Materials and Reagents

| Reagent | CAS Number | Supplier Recommendation | Notes |

| 4-Bromobenzaldehyde | 1122-91-4 | Sigma-Aldrich, TCI | Reagent grade, >98% purity |

| (R)-2-Methylpropane-2-sulfinamide | 196929-78-9 | Commercially available | Chiral auxiliary, >99% ee |

| Titanium(IV) ethoxide | 3087-36-3 | Sigma-Aldrich, Acros | Used as a Lewis acid catalyst/dehydrating agent |

| Tetrahydrofuran (THF) | 109-99-9 | Anhydrous, <50 ppm H₂O | Distill from Na/benzophenone before use |

| Trifluoromethyltrimethylsilane (TMSCF₃) | 81290-20-2 | Commercially available | The Rupert-Prakash reagent |

| Potassium phosphate, tribasic (K₃PO₄) | 7778-53-2 | Sigma-Aldrich, Fisher | Anhydrous, finely powdered |

| N,N-Dimethylformamide (DMF) | 68-12-2 | Anhydrous, <50 ppm H₂O | Store over molecular sieves |

| Hydrochloric acid (HCl) in 1,4-dioxane | 7647-01-0 | 4 M solution | Commercially available |

| Methanol (MeOH) | 67-56-1 | Anhydrous | |

| Dichloromethane (DCM) | 75-09-2 | Reagent grade | |

| Water | 7732-18-5 | Deionized |

Step 1: Synthesis of (R,E)-N-(4-bromobenzylidene)-2-methylpropane-2-sulfinamide

This step involves the condensation of 4-bromobenzaldehyde with the chiral sulfinamide to form the corresponding sulfinimine. Titanium(IV) ethoxide acts as a Lewis acid to activate the aldehyde and as a dehydrating agent to drive the reaction to completion.[7]

Procedure:

-

To a flame-dried round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (N₂ or Ar), add 4-bromobenzaldehyde (1.0 eq) and (R)-2-methylpropane-2-sulfinamide (1.05 eq).

-

Add anhydrous tetrahydrofuran (THF) to achieve a concentration of approximately 0.5 M with respect to the aldehyde.

-

Stir the mixture at room temperature until all solids are dissolved.

-

Add titanium(IV) ethoxide (2.0 eq) dropwise to the solution. The reaction mixture may become warm.

-

Stir the reaction at room temperature for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

-

Filter the resulting suspension through a pad of Celite®, washing the filter cake with ethyl acetate.

-

Transfer the filtrate to a separatory funnel and wash with brine.

-

Separate the organic layer, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to afford the crude sulfinimine. The product is often used in the next step without further purification.

Step 2: Diastereoselective Trifluoromethylation

This is the key stereochemistry-determining step. The Rupert-Prakash reagent (TMSCF₃) is used as the source of the trifluoromethyl nucleophile. The reaction is initiated by a catalytic amount of a suitable base, such as potassium phosphate.[7] The stereochemical outcome is directed by the chiral sulfinyl group.

Procedure:

-

To a flame-dried round-bottom flask under an inert atmosphere, add the crude (R,E)-N-(4-bromobenzylidene)-2-methylpropane-2-sulfinamide (1.0 eq) and anhydrous N,N-dimethylformamide (DMF) to achieve a concentration of approximately 0.5 M.

-

Cool the solution to 0 °C in an ice bath.

-

Add trifluoromethyltrimethylsilane (TMSCF₃) (1.5 eq) dropwise.

-

Add anhydrous potassium phosphate (K₃PO₄) (0.1 eq) in one portion.

-

Stir the reaction mixture at 0 °C for 2-4 hours, monitoring by TLC or LC-MS.

-

Upon completion, quench the reaction by the addition of water. This may cause the desired diastereomer to precipitate.[7]

-

Stir the resulting slurry for 30 minutes, then collect the solid by vacuum filtration.

-

Wash the solid with cold water and then a minimal amount of cold hexanes.

-

Dry the solid under vacuum to yield the desired (R)-N-((R)-1-(4-bromophenyl)-2,2,2-trifluoroethyl)-2-methylpropane-2-sulfinamide with high diastereomeric excess.

Step 3: Deprotection to Yield the Final Product

The final step involves the acidic hydrolysis of the sulfinamide to cleave the chiral auxiliary and afford the free amine as its hydrochloride salt.

Procedure:

-

To a round-bottom flask, add the sulfinamide from the previous step (1.0 eq) and methanol (MeOH) to achieve a concentration of approximately 0.3 M.

-

Add a 4 M solution of HCl in 1,4-dioxane (3.0 eq).

-

Stir the reaction mixture at room temperature for 1-2 hours. Monitor the deprotection by TLC or LC-MS.

-

Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent.

-

The resulting solid is the hydrochloride salt of the desired product. It can be further purified by trituration with diethyl ether or recrystallization to yield this compound hydrochloride as a white solid.[7]

Reaction Mechanism and Stereochemical Rationale

The high diastereoselectivity of the trifluoromethylation step is attributed to the formation of a six-membered Zimmerman-Traxler-like transition state. The chiral sulfinyl group coordinates to the incoming nucleophile, and steric hindrance directs the attack of the trifluoromethyl group to one face of the imine.

Caption: Proposed transition state model.

Characterization and Quality Control

The final product should be characterized to confirm its identity and purity.

| Technique | Expected Results |

| ¹H NMR | Peaks corresponding to the aromatic protons, the methine proton adjacent to the nitrogen and trifluoromethyl group (a quartet), and the amine protons. |

| ¹⁹F NMR | A singlet corresponding to the trifluoromethyl group. |

| ¹³C NMR | Signals for the aromatic carbons, the carbon bearing the trifluoromethyl group (a quartet due to C-F coupling), and the trifluoromethyl carbon (a quartet). |

| Mass Spec | A molecular ion peak corresponding to the free amine or its fragment ions. |

| Chiral HPLC | Determination of the enantiomeric excess (e.e.) by comparison with a racemic standard. The expected e.r. for this protocol is typically >99:1.[7] |

| Melting Point | A sharp melting point consistent with a pure compound. |

Safety Considerations

-

Titanium(IV) ethoxide is moisture-sensitive and will react exothermically with water. Handle under an inert atmosphere.

-

Trifluoromethyltrimethylsilane (TMSCF₃) is volatile and should be handled in a well-ventilated fume hood.

-

Hydrochloric acid in dioxane is corrosive. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

All reactions should be performed in a well-ventilated fume hood.

Conclusion

This guide has outlined a reliable and highly diastereoselective synthesis of this compound hydrochloride. By following this protocol, researchers can access this valuable chiral building block in high yield and enantiopurity. The key to success lies in the careful execution of the diastereoselective trifluoromethylation of the chiral sulfinimine intermediate. The principles and techniques described herein are broadly applicable to the synthesis of other chiral trifluoromethylated amines, highlighting the power of chiral auxiliary-based methods in modern asymmetric synthesis.

References

- 1. Strategies for the Catalytic Enantioselective Synthesis of α-Trifluoromethyl Amines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Asymmetric Synthesis of Trifluoromethylated Amines via Catalytic Enantioselective Isomerization of Imines - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Research Portal [scholarworks.brandeis.edu]

- 5. Asymmetric synthesis of trifluoromethylated amines via catalytic enantioselective isomerization of imines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Stereoselective metal-free catalytic synthesis of chiral trifluoromethyl aryl and alkyl amines - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 7. researchgate.net [researchgate.net]

A Comprehensive Technical Guide to the Physicochemical Properties of (R)-1-(4-Bromophenyl)-2,2,2-trifluoroethanamine

For Researchers, Scientists, and Drug Development Professionals

Introduction: Context and Significance

(R)-1-(4-Bromophenyl)-2,2,2-trifluoroethanamine is a chiral amine of significant interest in medicinal chemistry and drug development. Its structure, featuring a trifluoromethyl group and a bromophenyl moiety, imparts unique properties that are highly sought after in the design of novel therapeutic agents. The trifluoromethyl group can enhance metabolic stability, binding affinity, and lipophilicity, while the bromine atom provides a versatile handle for further chemical modification through cross-coupling reactions.

As a chiral building block, the stereospecific presentation of the amine group is critical for molecular recognition and interaction with biological targets such as enzymes and receptors. A thorough understanding of its physicochemical properties is therefore paramount for its effective application in drug discovery, enabling researchers to predict its behavior in biological systems, optimize formulation strategies, and ensure robust analytical characterization. This guide provides an in-depth overview of these core properties and the experimental methodologies required for their validation.

Molecular and Structural Properties

The foundational characteristics of any chemical entity are its structure and molecular formula. These dictate its fundamental chemical and physical behaviors.

-

Chemical Name: this compound

-

Synonyms: (R)-1-(4-Bromo-phenyl)-2,2,2-trifluoro-ethylamine[1]

-

Molecular Weight: 254.05 g/mol [1]

Structure:

References

- 1. This compound - CAS:843608-53-7 - Sunway Pharm Ltd [3wpharm.com]

- 2. 843608-53-7 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]

- 3. (S)-1-(4-bromophenyl)-2,2,2-trifluoroethanamine Price from Supplier Brand Shanghai Aladdin Biochemical Technology Co., LTD on Chemsrc.com [m.chemsrc.com]

An In-depth Technical Guide to (R)-1-(4-Bromophenyl)-2,2,2-trifluoroethylamine (CAS Number 843608-53-7)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical and physical properties, synthetic applications, and handling procedures for (R)-1-(4-bromophenyl)-2,2,2-trifluoroethylamine, a key chiral building block in modern medicinal chemistry and organic synthesis.

Core Compound Identification and Properties

(R)-1-(4-bromophenyl)-2,2,2-trifluoroethylamine is a halogenated chiral amine that serves as a valuable intermediate in the synthesis of complex molecular architectures. Its trifluoromethyl and bromophenyl moieties impart unique electronic and steric properties, making it a desirable component in the design of novel therapeutic agents and functional materials.

Table 1: Physicochemical Properties of (R)-1-(4-Bromophenyl)-2,2,2-trifluoroethylamine

| Property | Value | Source |

| CAS Number | 843608-53-7 | |

| IUPAC Name | (1R)-1-(4-bromophenyl)-2,2,2-trifluoroethanamine | [] |

| Synonyms | (R)-1-(4-BROMO-PHENYL)-2,2,2-TRIFLUORO-ETHYLAMINE, (1R)-1-(4-BROMOPHENYL)-2,2,2-TRIFLUOROETHYLAMINE | [] |

| Molecular Formula | C₈H₇BrF₃N | [] |

| Molecular Weight | 254.05 g/mol | [] |

| Boiling Point | 270.6 ± 40.0 °C (at 760 mmHg) | [2] |

| Purity | Commonly available in ≥95% and ≥98% purities | [][3] |

The Role in Asymmetric Synthesis and Drug Discovery

The strategic importance of (R)-1-(4-bromophenyl)-2,2,2-trifluoroethylamine lies in its utility as a chiral building block.[4] The presence of a stereochemically defined amine group allows for the construction of enantiomerically pure compounds, a critical consideration in the development of pharmaceuticals where stereoisomers can exhibit vastly different pharmacological and toxicological profiles.

The trifluoromethyl group is a well-established bioisostere for various functional groups and can significantly enhance the metabolic stability, lipophilicity, and binding affinity of a drug candidate. The bromo-substituent on the phenyl ring provides a versatile handle for further chemical modifications, such as cross-coupling reactions, enabling the elaboration of the molecular scaffold. This compound is particularly valuable for creating fluorinated fragments and for conducting structure-activity relationship (SAR) studies in aromatic amine-containing molecules.[]

Synthetic Pathways and Methodologies

The primary application of (R)-1-(4-bromophenyl)-2,2,2-trifluoroethylamine is as a nucleophilic amine in a variety of chemical transformations. A generalized experimental workflow for its use in an acylation reaction is presented below.

Experimental Protocol: General Acylation of (R)-1-(4-Bromophenyl)-2,2,2-trifluoroethylamine

Objective: To form an amide bond by reacting the primary amine with an acylating agent.

Materials:

-

(R)-1-(4-bromophenyl)-2,2,2-trifluoroethylamine

-

Acyl chloride or carboxylic acid

-

A suitable aprotic solvent (e.g., dichloromethane, tetrahydrofuran)

-

A non-nucleophilic base (e.g., triethylamine, diisopropylethylamine)

-

Coupling agent (if starting from a carboxylic acid, e.g., HATU, HOBt/EDC)

-

Anhydrous sodium sulfate or magnesium sulfate

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., hexanes, ethyl acetate)

Procedure:

-

Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve (R)-1-(4-bromophenyl)-2,2,2-trifluoroethylamine (1.0 equivalent) in the chosen anhydrous aprotic solvent.

-

Addition of Base: Add the non-nucleophilic base (1.1-1.5 equivalents) to the solution and stir.

-

Addition of Acylating Agent:

-

Using an Acyl Chloride: Slowly add the acyl chloride (1.0-1.2 equivalents) to the stirred solution at 0 °C. Allow the reaction to warm to room temperature and stir until completion (monitored by TLC or LC-MS).

-

Using a Carboxylic Acid: In a separate flask, dissolve the carboxylic acid (1.0 equivalent) and the coupling agent (e.g., HATU, 1.1 equivalents) in the aprotic solvent. Add the base (2.0 equivalents) and stir for 10-15 minutes to pre-activate the carboxylic acid. Transfer this activated mixture to the solution of the amine.

-

-

Work-up: Upon completion, quench the reaction with water or a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.

-

Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).

-

Characterization: Characterize the purified product by standard analytical techniques (e.g., ¹H NMR, ¹³C NMR, HRMS, and chiral HPLC to confirm enantiomeric purity).

Caption: Generalized workflow for the acylation of (R)-1-(4-bromophenyl)-2,2,2-trifluoroethylamine.

Safety, Handling, and Storage

Proper handling and storage of (R)-1-(4-bromophenyl)-2,2,2-trifluoroethylamine are essential to ensure laboratory safety.

-

Handling: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[5][6] Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, to prevent skin and eye contact.[5][6][7]

-

Storage: Store in a cool, dry, and well-ventilated place away from incompatible materials.[6] Keep the container tightly sealed to prevent moisture ingress and degradation.

-

First Aid: In case of accidental contact, immediately flush the affected area with copious amounts of water.[6] If inhaled, move to fresh air.[6] Seek medical attention if irritation or other symptoms persist.

-

Fire Fighting: Use carbon dioxide, dry chemical powder, or alcohol-resistant foam to extinguish fires.[6] This compound may emit toxic fumes, including hydrogen bromide, hydrogen fluoride, and nitrogen oxides, under fire conditions.[6]

Analytical Methods for Quality Control

The purity and identity of (R)-1-(4-bromophenyl)-2,2,2-trifluoroethylamine are typically assessed using a combination of chromatographic and spectroscopic techniques.

-

Chromatography: Gas chromatography (GC) or high-performance liquid chromatography (HPLC) can be used to determine the chemical purity. Chiral HPLC is essential for confirming the enantiomeric excess (e.e.) of the (R)-enantiomer.

-

Spectroscopy:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the chemical structure. ¹⁹F NMR is particularly useful for verifying the presence and environment of the trifluoromethyl group.

-

Mass Spectrometry (MS): Provides information on the molecular weight and fragmentation pattern, confirming the compound's identity.

-

The development of robust analytical methods is crucial for ensuring the quality of this starting material, which directly impacts the outcome of subsequent synthetic steps. Techniques such as liquid chromatography/mass spectrometry (LC/MS) and gas chromatography/mass spectrometry (GC/MS) are often employed for the analysis of organofluorine compounds.[8]

Reputable Suppliers

(R)-1-(4-bromophenyl)-2,2,2-trifluoroethylamine is commercially available from several chemical suppliers specializing in research chemicals and building blocks for drug discovery. A non-exhaustive list of suppliers includes:

Conclusion

(R)-1-(4-bromophenyl)-2,2,2-trifluoroethylamine is a strategically important chiral building block with broad applications in medicinal chemistry and organic synthesis. Its unique combination of a chiral amine, a trifluoromethyl group, and a functionalized aromatic ring makes it a valuable tool for the design and synthesis of novel, high-value molecules. A thorough understanding of its properties, reactivity, and handling requirements is crucial for its effective and safe utilization in a research and development setting.

References

- 2. (R)-1-(4-BROMO-PHENYL)-2,2,2-TRIFLUORO-ETHYLAMINE CAS#: 843608-53-7 [m.chemicalbook.com]

- 3. Fluorinated Compounds | CymitQuimica [cymitquimica.com]

- 4. 843608-53-7|(R)-1-(4-Bromophenyl)-2,2,2-trifluoroethanamine|BLD Pharm [bldpharm.com]

- 5. XiXisys | GHS 11 (Rev.11) SDS Word 下载 CAS: 843608-53-7 Name: [xixisys.com]

- 6. datasheets.scbt.com [datasheets.scbt.com]

- 7. capotchem.com [capotchem.com]

- 8. Analytical techniques and method validation for the measurement of selected semivolatile and nonvolatile organofluorochemicals in air - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Carbohydrate - AbacipharmTech-Global Chemical supplier [abacipharma.com]

- 10. Carbohydrate - AbacipharmTech-Global Chemical supplier [abacipharma.com]

- 12. Benzenemethanamine, 4-bromo-.alpha.-(trifluoromethyl)-, (.alpha.R)- (CAS No. 843608-53-7) Suppliers @ ChemicalRegister.com [chemicalregister.com]

Spectroscopic Characterization of (R)-1-(4-Bromophenyl)-2,2,2-trifluoroethanamine: A Technical Guide

This technical guide provides an in-depth analysis of the key spectroscopic data essential for the characterization and quality control of (R)-1-(4-Bromophenyl)-2,2,2-trifluoroethanamine . This chiral amine is a valuable building block in medicinal chemistry and materials science, making unambiguous structural confirmation paramount for researchers and drug development professionals. This document will detail the expected features in Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) analyses, grounded in fundamental principles and data from analogous structures.

Introduction

This compound, with CAS number 843608-53-7, possesses a stereogenic center and a trifluoromethyl group, both of which impart unique and desirable properties in pharmaceutical candidates, including enhanced metabolic stability and binding affinity. The 4-bromophenyl moiety offers a site for further chemical modification, such as cross-coupling reactions. Accurate spectroscopic analysis is therefore not just a quality control measure, but a critical step in ensuring the success of subsequent synthetic transformations and biological assays. This guide explains the causality behind the expected spectral features, providing a self-validating framework for researchers.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of this molecule, providing detailed information about the hydrogen (¹H), carbon (¹³C), and fluorine (¹⁹F) environments. The spectra are predicted based on established chemical shift principles and data from analogous compounds.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methine proton at the chiral center, and the amine protons.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Coupling Constant (J, Hz) |

| ~7.60 | Doublet (d) | 2H | Ar-H (ortho to Br) | ~8.5 |

| ~7.40 | Doublet (d) | 2H | Ar-H (meta to Br) | ~8.5 |

| ~4.50 | Quartet (q) | 1H | CH-NH₂ | ³J(H,F) ≈ 7.0 |

| ~2.00 | Broad Singlet (br s) | 2H | NH₂ | - |

Expertise & Experience:

-

The aromatic region is anticipated to display a classic AA'BB' system, appearing as two distinct doublets due to the para-substitution on the benzene ring. The protons ortho to the electron-withdrawing bromine atom will be deshielded and appear at a lower field (~7.60 ppm) compared to the protons meta to the bromine.

-

The methine proton (CH-NH₂) is adjacent to both the electron-withdrawing trifluoromethyl group and the amino group. Its chemical shift is expected around 4.50 ppm. Crucially, this proton will couple with the three fluorine atoms of the CF₃ group, resulting in a clean quartet with a ³J(H,F) coupling constant of approximately 7.0 Hz.

-

The amine (NH₂) protons typically appear as a broad singlet due to rapid chemical exchange and quadrupole broadening from the nitrogen atom. The exact chemical shift can vary with solvent and concentration.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information on all carbon atoms in the molecule. The presence of the trifluoromethyl group leads to characteristic splitting patterns for the adjacent carbons.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Assignment | Coupling Constant (J, Hz) |

| ~138 | Singlet (s) | Ar-C (quaternary, C-CH) | - |

| ~132 | Singlet (s) | Ar-CH (meta to Br) | - |

| ~130 | Singlet (s) | Ar-CH (ortho to Br) | - |

| ~125 | Quartet (q) | CF₃ | ¹J(C,F) ≈ 280 |

| ~123 | Singlet (s) | Ar-C (quaternary, C-Br) | - |

| ~60 | Quartet (q) | CH-NH₂ | ²J(C,F) ≈ 35 |

Expertise & Experience:

-

The trifluoromethyl carbon (CF₃) will appear as a quartet due to one-bond coupling (¹J(C,F)) with the three fluorine atoms. This coupling is typically large, around 280 Hz.

-

The benzylic carbon (CH-NH₂) will also be a quartet, but due to a smaller two-bond coupling (²J(C,F)) with the fluorine atoms, with an expected coupling constant of about 35 Hz.

-

The aromatic carbons will show four distinct signals: two for the protonated carbons and two for the quaternary carbons (one attached to the ethylamine moiety and the other to the bromine atom).

¹⁹F NMR Spectroscopy

¹⁹F NMR is a highly sensitive technique that provides direct evidence for the presence and environment of the trifluoromethyl group.

Table 3: Predicted ¹⁹F NMR Spectral Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Assignment | Coupling Constant (J, Hz) |

| ~ -74 | Doublet (d) | CF₃ | ³J(F,H) ≈ 7.0 |

Expertise & Experience:

-

The three equivalent fluorine atoms of the CF₃ group are expected to resonate as a single signal.

-

This signal will be split into a doublet due to three-bond coupling (³J(F,H)) with the methine proton. The coupling constant should be identical to that observed in the ¹H NMR spectrum for the methine proton's quartet. The chemical shift is typically in the range of -70 to -80 ppm relative to CFCl₃. For the analogous (R)-2,2,2-trifluoro-1-phenyl-ethylamine-hydrochloride, a signal around this region is observed.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule. For this compound, the key vibrations are those of the amine N-H bonds, the C-F bonds of the trifluoromethyl group, and the aromatic C-H and C=C bonds.

Table 4: Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400-3300 | Medium, Sharp | N-H asymmetric and symmetric stretching (primary amine) |

| 3100-3000 | Medium | Aromatic C-H stretching |

| 1620-1580 | Medium | N-H bending (scissoring) |

| 1590, 1490 | Medium-Strong | Aromatic C=C stretching |

| 1300-1100 | Strong | C-F stretching (trifluoromethyl group) |

| ~820 | Strong | para-disubstituted C-H out-of-plane bending |

Expertise & Experience:

-

As a primary amine, the molecule is expected to show two distinct N-H stretching bands in the 3400-3300 cm⁻¹ region, corresponding to the asymmetric and symmetric vibrations.[1][2]

-

A strong and broad absorption between 1300 and 1100 cm⁻¹ is a hallmark of the C-F stretching vibrations of the CF₃ group.

-

The N-H bending vibration (scissoring) for a primary amine is typically observed around 1600 cm⁻¹.[1]

-

The strong band around 820 cm⁻¹ is characteristic of the out-of-plane C-H bending for a 1,4-disubstituted (para) benzene ring.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, which can be used to confirm its structure.

Table 5: Predicted Mass Spectrometry Data for this compound

| m/z | Relative Intensity | Proposed Fragment |

| 253/255 | High | [M]⁺˙ (Molecular ion) |

| 234/236 | Medium | [M - F]⁺ |

| 184/186 | High | [M - CF₃]⁺ |

| 170/172 | Medium | [M - NH₂ - CF₃]⁺ |

| 105 | Medium | [C₇H₆Br]⁺ |

Trustworthiness:

-

The molecular ion peak [M]⁺˙ is expected to show a characteristic isotopic pattern for a compound containing one bromine atom, with two peaks of nearly equal intensity separated by 2 m/z units (²⁵³ and ²⁵⁵ for ⁷⁹Br and ⁸¹Br, respectively). The molecular formula is C₈H₇BrF₃N.

-

A common fragmentation pathway for benzylamines is the cleavage of the C-C bond alpha to the nitrogen and the aromatic ring. This would result in the loss of the trifluoromethyl radical (•CF₃) to give a prominent fragment at m/z 184/186.

-

Another expected fragmentation is the benzylic cleavage leading to the formation of the bromotropylium ion or a related aromatic fragment.

-

Loss of ammonia (NH₃) from the molecular ion is a common fragmentation pathway for primary amines.[3][4][5]

Experimental Protocols

The following are generalized protocols for acquiring the spectroscopic data described above.

NMR Spectroscopy

-

Sample Preparation: Dissolve ~5-10 mg of this compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.

-

¹H NMR Acquisition: Acquire the spectrum on a 400 MHz or higher field spectrometer. Typical parameters include a 30° pulse angle, a 2-second relaxation delay, and 16-32 scans.

-

¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. Due to the lower natural abundance and sensitivity of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary.

-

¹⁹F NMR Acquisition: Acquire the spectrum on a fluorine-capable probe. A simple one-pulse experiment is usually sufficient.

IR Spectroscopy

-

Sample Preparation: For a solid sample, prepare a KBr pellet or acquire the spectrum using an Attenuated Total Reflectance (ATR) accessory. For a liquid, a thin film between two salt plates (e.g., NaCl) can be used.

-

Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

Mass Spectrometry

-

Sample Introduction: Introduce the sample via a direct insertion probe for solids or via a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS) for solutions.

-

Ionization: Use Electron Ionization (EI) for GC-MS to observe fragmentation patterns or a softer ionization technique like Electrospray Ionization (ESI) for LC-MS to primarily observe the protonated molecular ion [M+H]⁺.

-

Analysis: Acquire the mass spectrum over a suitable m/z range (e.g., 50-350 amu).

Visualizations

Molecular Structure and Key NMR Correlations

Caption: Key ¹H and ¹⁹F NMR correlations for this compound.

Analytical Workflow for Structural Confirmation

Caption: A typical workflow for the spectroscopic confirmation of the synthesized target compound.

References

- 1. orgchemboulder.com [orgchemboulder.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. Fragmentation mechanisms of protonated benzylamines. Electrospray ionisation-tandem mass spectrometry study and ab initio molecular orbital calculations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. An unprecedented rearrangement in collision-induced mass spectrometric fragmentation of protonated benzylamines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

The Cornerstone of Chiral Amine Synthesis: A Technical Guide to Ellman's Auxiliary

Introduction: The Ubiquity and Challenge of Chiral Amines

Chiral amines are fundamental building blocks in the landscape of modern chemistry, forming the structural core of a vast array of pharmaceuticals, agrochemicals, and biologically active natural products.[1][2][3] More than 80% of all drugs and drug candidates incorporate an amine functional group, and in many cases, the therapeutic efficacy is intrinsically linked to a single enantiomer.[1] This reality places the stereoselective synthesis of amines at the forefront of challenges for researchers in drug development and organic synthesis. The direct asymmetric synthesis of chiral amines has historically been a formidable task, necessitating innovative strategies to control stereochemistry at the nitrogen-bearing carbon center.

It is within this context that the tert-butanesulfinamide auxiliary, commonly known as Ellman's auxiliary, emerged as a transformative tool.[4][5] Introduced by Jonathan A. Ellman in 1997, this chiral ammonia equivalent provides a robust, versatile, and highly predictable platform for the asymmetric synthesis of a diverse spectrum of primary amines.[4][6] This guide provides an in-depth technical exploration of the core principles, mechanisms, and practical applications of Ellman's auxiliary, designed for researchers, scientists, and drug development professionals seeking to master this indispensable synthetic methodology.

Pillar 1: The Conceptual Framework of the Sulfinamide Auxiliary

The power of Ellman's auxiliary lies in a multi-faceted role it plays throughout the synthetic sequence. It is not merely a transient chiral influence but an active participant that facilitates and directs the key bond-forming event. The overall strategy is elegantly straightforward and can be dissected into three core transformations.[2][6][7]

-

Imine Formation: The chiral auxiliary, commercially available as both (R) and (S) enantiomers, is condensed with a non-chiral aldehyde or ketone to form a chiral N-tert-butanesulfinyl imine.[7][8]

-

Diastereoselective Nucleophilic Addition: The sulfinyl imine then serves as a chiral electrophile. The addition of a nucleophile across the C=N bond occurs with a high degree of facial selectivity, dictated by the stereochemistry of the auxiliary.[4][5]

-

Auxiliary Cleavage: Simple acidic hydrolysis cleanly removes the sulfinyl group, liberating the desired chiral primary amine, often as an ammonium salt, in high enantiomeric purity.[9][10]

The tert-butylsulfinyl group is the key to this process, performing three critical functions simultaneously:

-

Activation: The electron-withdrawing nature of the sulfinyl group activates the imine carbon for nucleophilic attack.[11][12]

-

Stereodirection: It serves as a powerful chiral directing group, orchestrating the approach of the incoming nucleophile.[8]

-

Protection: The sulfinyl group acts as a versatile protecting group for the newly formed amine, preventing racemization and allowing for further transformations before its removal.[9]

The advantages of the tert-butyl group over earlier arenesulfinamides include greater stability of the sulfinyl imines, higher diastereoselectivity in nucleophilic additions, and a reduction in side reactions.[13]

Pillar 2: The Mechanistic Heart of Stereoselectivity

The remarkable diastereoselectivity observed in the addition of organometallic reagents to N-tert-butanesulfinyl imines is rationalized by a closed, six-membered, chair-like transition state.[5][13][14] This model, often compared to the Zimmerman-Traxler model for aldol reactions, provides a powerful predictive framework for the stereochemical outcome.

For the addition of Grignard reagents (R-MgX) to an aldimine, the mechanism proceeds as follows:

-

The magnesium ion coordinates to both the imine nitrogen and the sulfinyl oxygen.[5] This chelation creates a rigid, chair-like six-membered ring.

-

To minimize steric hindrance, the large tert-butyl group on the sulfur atom and the R-group of the aldehyde orient themselves in pseudo-equatorial positions.

-

The nucleophile (R' from the Grignard reagent) then attacks the imine carbon from the less sterically encumbered face, which is opposite to the bulky tert-butyl group.[14]

This chelation-controlled pathway reliably leads to the observed major diastereomer. The use of non-coordinating solvents like dichloromethane (CH₂Cl₂) is often optimal, as ethereal solvents such as THF can compete for coordination to the metal ion, potentially promoting less selective open transition states.[13]

Visualizing the Stereodirecting Effect

The following diagram illustrates the proposed chelated transition state that governs the diastereoselective addition of a Grignard reagent to an (R)-tert-butanesulfinyl aldimine.

Caption: Figure 1. Zimmerman-Traxler type transition state.

Pillar 3: Field-Proven Methodologies and Protocols

The practical utility of Ellman's auxiliary is demonstrated through its application in robust and reproducible synthetic protocols. The following sections provide detailed, step-by-step methodologies for the key stages of the synthesis.

Experimental Protocol 1: Synthesis of N-tert-Butanesulfinyl Imine

The condensation of tert-butanesulfinamide with an aldehyde is the crucial first step. While various dehydrating agents can be used, anhydrous copper(II) sulfate (CuSO₄) is a mild, efficient, and commonly employed reagent.[7][13]

Objective: To synthesize a chiral N-tert-butanesulfinyl aldimine from an aldehyde and (R)-tert-butanesulfinamide.

Materials:

-

(R)-tert-Butanesulfinamide (1.0 equiv)

-

Aldehyde (1.1 equiv)

-

Anhydrous Copper(II) Sulfate (CuSO₄) (2.0 equiv)

-

Anhydrous Dichloromethane (CH₂Cl₂)

-

Celite

Procedure:

-

Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar, add (R)-tert-butanesulfinamide (1.0 equiv).

-

Dissolution: Add anhydrous CH₂Cl₂ (approx. 0.2 M concentration relative to the sulfinamide) and stir until the solid is fully dissolved.

-

Addition of Electrophile: Add the aldehyde (1.1 equiv) to the solution via syringe.

-

Dehydration: Add anhydrous CuSO₄ (2.0 equiv) to the reaction mixture in one portion. The use of a solid addition funnel is recommended for larger scales.

-

Causality Insight: CuSO₄ acts as a Lewis acid and a powerful dehydrating agent, sequestering the water produced during imine formation and driving the equilibrium towards the product.[13]

-

-

Reaction Monitoring: Stir the resulting suspension vigorously at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting aldehyde is consumed (typically 2-12 hours).

-

Workup: Upon completion, filter the reaction mixture through a pad of Celite to remove the CuSO₄ and hydrated salts. Wash the Celite pad thoroughly with additional CH₂Cl₂ to ensure complete recovery of the product.

-

Isolation: Concentrate the filtrate under reduced pressure to yield the crude N-tert-butanesulfinyl imine. The product is often of sufficient purity for the subsequent step, but can be purified by flash column chromatography on silica gel if necessary.[7]

Visualizing the Synthetic Workflow

The overall process from starting materials to the final chiral amine product is a streamlined and logical sequence.

Caption: Figure 2. General workflow for chiral amine synthesis.

Experimental Protocol 2: Diastereoselective Addition of a Grignard Reagent

This step constitutes the key stereochemistry-defining transformation where the new chiral center is formed.

Objective: To perform a diastereoselective 1,2-addition of a Grignard reagent to a chiral N-tert-butanesulfinyl imine.

Materials:

-

N-tert-Butanesulfinyl imine (1.0 equiv)

-

Grignard reagent (e.g., Phenylmagnesium bromide, 1.5 equiv, solution in THF)

-

Anhydrous Tetrahydrofuran (THF) or Dichloromethane (CH₂Cl₂)

-

Saturated aqueous Ammonium Chloride (NH₄Cl) solution

Procedure:

-

Setup: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (Nitrogen or Argon), add the N-tert-butanesulfinyl imine (1.0 equiv) and dissolve it in anhydrous THF or CH₂Cl₂ (approx. 0.1 M).

-

Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

-

Causality Insight: Low temperatures are crucial to maximize diastereoselectivity by favoring the highly organized, chelated transition state and minimizing competing, less selective pathways. It also prevents side reactions like enolization if the imine possesses α-protons.[8]

-

-

Nucleophile Addition: Add the Grignard reagent (1.5 equiv) dropwise to the cold solution over 15-30 minutes, maintaining the internal temperature below -70 °C.

-

Reaction: Stir the reaction mixture at -78 °C for 1-3 hours. Monitor the reaction by TLC for the consumption of the starting imine.

-

Quenching: Once the reaction is complete, quench it by the slow, dropwise addition of saturated aqueous NH₄Cl solution at -78 °C. Allow the mixture to warm to room temperature.

-

Causality Insight: A saturated NH₄Cl quench is a mild method to protonate the intermediate magnesium alkoxide and destroy any excess Grignard reagent without significantly altering the pH, which could compromise the acid-labile sulfinamide product.

-

-

Workup: Transfer the mixture to a separatory funnel, add water and ethyl acetate. Separate the layers. Wash the organic layer with brine, dry it over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purification: The resulting crude sulfinamide can be purified by flash column chromatography on silica gel to yield the diastereomerically pure product.

Experimental Protocol 3: Cleavage of the Ellman's Auxiliary

The final step involves the hydrolytic removal of the tert-butanesulfinyl group to unveil the desired chiral primary amine.

Objective: To deprotect the chiral sulfinamide to yield the corresponding primary amine hydrochloride salt.

Materials:

-

Chiral sulfinamide adduct (1.0 equiv)

-

Methanol (MeOH)

-

4 M HCl in 1,4-Dioxane or Acetyl Chloride in MeOH

-

Diethyl ether (Et₂O)

Procedure:

-

Dissolution: Dissolve the purified sulfinamide (1.0 equiv) in a minimal amount of methanol (approx. 0.2 M).

-

Acidification: Add a solution of HCl (e.g., 4 M in dioxane, 2.0-3.0 equiv) to the methanolic solution at room temperature.

-

Reaction: Stir the mixture at room temperature for 30-60 minutes. Formation of the amine hydrochloride salt is often observed as a precipitate.

-

Isolation: Add diethyl ether to the mixture to ensure complete precipitation of the amine hydrochloride salt.

-

Filtration: Collect the solid product by vacuum filtration. Wash the solid with cold diethyl ether to remove any soluble byproducts.

-

Drying: Dry the resulting white solid under high vacuum to afford the enantiomerically pure primary amine hydrochloride salt.

Data Presentation: Scope and Efficacy

The Ellman auxiliary methodology exhibits broad applicability with consistently high yields and diastereoselectivities across a range of substrates.

| Aldehyde (R¹) | Grignard Reagent (R²) | Solvent | Diastereomeric Ratio (d.r.) | Yield (%) | Reference |

| Benzaldehyde | MeMgBr | CH₂Cl₂ | 98:2 | 94 | [8] |

| Isobutyraldehyde | PhMgBr | THF | 96:4 | 91 | [13] |

| Cinnamaldehyde | EtMgBr | CH₂Cl₂ | >99:1 | 88 | [8] |

| Pivaldehyde | VinylMgBr | THF | 98:2 | 85 | [8] |

| Furfural | n-BuMgBr | CH₂Cl₂ | 95:5 | 90 | [13] |

Conclusion and Future Outlook

Since its inception, Ellman's tert-butanesulfinamide has transitioned from a novel reagent to an indispensable tool in the asymmetric synthesis of amines.[1] Its commercial availability, predictable stereochemical control, broad substrate scope, and operational simplicity have cemented its status as a first-choice method for academic and industrial chemists alike.[1] The methodology has been successfully applied to the synthesis of numerous complex natural products and active pharmaceutical ingredients, demonstrating its robustness on scales ranging from milligrams to metric tons.[1][16]

The principles outlined in this guide—chelation-controlled stereodirection, sequential bond formation, and clean deprotection—represent a paradigm of modern asymmetric synthesis. As the demand for enantiomerically pure chiral amines continues to grow, the foundational role of Ellman's auxiliary in enabling their efficient and reliable construction is assured.

References

- 1. Asymmetric Synthesis of Amines | Ellman Laboratory [ellman.chem.yale.edu]

- 2. Asymmetric synthesis of amines using tert-butanesulfinamide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Diastereoselective synthesis using chiral auxiliary | Edgars Suna Group [ospt.osi.lv]

- 4. tert-Butanesulfinamide - Wikipedia [en.wikipedia.org]

- 5. Chiral auxiliary - Wikipedia [en.wikipedia.org]

- 6. Modular synthesis of bis-α-chiral amines using Ellman sulfinamide for consecutive S-to-C chirality induction/transfer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. scispace.com [scispace.com]

- 9. N-Sulfinyl imine - Wikipedia [en.wikipedia.org]

- 10. bristol.ac.uk [bristol.ac.uk]

- 11. arkat-usa.org [arkat-usa.org]

- 12. N-tert-Butanesulfinyl imines in the asymmetric synthesis of nitrogen-containing heterocycles - PMC [pmc.ncbi.nlm.nih.gov]

- 13. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 14. youtube.com [youtube.com]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

Commercial availability and cost of (R)-1-(4-Bromophenyl)-2,2,2-trifluoroethanamine

An In-depth Technical Guide to (R)-1-(4-Bromophenyl)-2,2,2-trifluoroethanamine: Commercial Availability, Quality Control, and Synthetic Insights

Introduction: A Key Chiral Building Block in Modern Drug Discovery

This compound is a chiral amine that has emerged as a significant building block for the synthesis of complex pharmaceutical agents. Its structure is notable for the presence of three key motifs: a chiral amine center, a trifluoromethyl group, and a brominated aromatic ring. This combination of features makes it a highly valuable intermediate for introducing specific stereochemistry and modulating the pharmacokinetic and pharmacodynamic properties of drug candidates.

The trifluoromethyl group is a well-established bioisostere for methyl or chloro groups and is frequently incorporated into drug molecules to enhance metabolic stability, increase lipophilicity, and improve binding affinity to biological targets.[1][2][3][4] The carbon-fluorine bond is exceptionally strong, rendering the trifluoromethyl group resistant to metabolic degradation, which can lead to a longer in vivo half-life for the final drug product.[2] The bromo-aryl moiety serves as a versatile synthetic handle, enabling a wide range of cross-coupling reactions to build molecular complexity. This technical guide provides a comprehensive overview of the commercial availability, cost, synthesis, quality control, and handling of this compound for researchers, scientists, and drug development professionals.

Commercial Availability and Cost Analysis

This compound is readily available from a number of chemical suppliers who specialize in research and development-scale quantities. The compound is typically offered in purities of 97% or greater. The cost is highly dependent on the quantity ordered, with a significant decrease in the price per gram at larger scales. Below is a comparative analysis of representative commercial suppliers.

| Supplier | CAS Number | Purity | Available Quantities | Representative Pricing (USD) |

| Apollo Scientific | 843608-53-7 | 98% | 100mg, 250mg, 1g, 5g, 25g | £20.00 (100mg), £84.00 (1g), £1,875.00 (25g) |

| Sunway Pharm Ltd. | 843608-53-7 | 97% | 100mg, 250mg, 1g, 5g | $15.00 (100mg), $95.00 (1g), $443.00 (5g) |

| MySkinRecipes | 843608-53-7 | 97% | 100mg, 250mg, 1g, 5g | ฿1,310.00 (100mg), ฿8,590.00 (1g), ฿40,140.00 (5g) |

| BLD Pharmatech | 336105-43-2 (HCl salt) | 98% | Inquire for sizes | Pricing available upon inquiry |

Note: Prices are subject to change and may not include shipping and handling fees. It is advisable to contact the suppliers directly for the most current pricing and availability.

Synthesis of this compound

An efficient, scalable, three-step synthesis of (1R)-1-(4-bromophenyl)-2,2,2-trifluoroethan-1-amine hydrochloride has been reported, starting from readily available materials. This process is well-suited for producing high-purity chiral amines.

Synthetic Workflow Diagram

Caption: Three-step synthesis of the target compound.

Detailed Experimental Protocol

Step 1: Synthesis of (R,E)-N-(4-bromobenzylidene)-2-methylpropane-2-sulfinamide

-

To a stirred suspension of copper(II) sulfate (1.5 equivalents) in dichloromethane (CH₂Cl₂) is added 4-bromobenzaldehyde (1.0 equivalent).

-

(R)-2-Methylpropane-2-sulfinamide (1.05 equivalents) is added, and the mixture is stirred at room temperature for 12-24 hours.

-

The reaction is monitored by thin-layer chromatography (TLC) until completion.

-

The reaction mixture is filtered through a pad of celite, and the filtrate is concentrated under reduced pressure to yield the crude sulfinimine, which can be used in the next step without further purification.

Step 2: Synthesis of (S)-N-((R)-1-(4-bromophenyl)-2,2,2-trifluoroethyl)-2-methylpropane-2-sulfinamide

-

The crude sulfinimine from Step 1 is dissolved in anhydrous tetrahydrofuran (THF).

-

The solution is cooled to -40°C.

-

Trifluoromethyltrimethylsilane (TMSCF₃, 2.0 equivalents) is added, followed by the portion-wise addition of potassium phosphate (K₃PO₄, 0.2 equivalents).

-

The reaction mixture is stirred at -40°C for several hours.

-

Upon completion, the reaction is quenched with a saturated aqueous solution of ammonium chloride (NH₄Cl).

-

The aqueous layer is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), and concentrated in vacuo.

-

The desired diastereomer can be isolated and purified by column chromatography.

Step 3: Synthesis of this compound hydrochloride

-

The purified sulfinamide from Step 2 is dissolved in methanol (MeOH).

-

A solution of hydrogen chloride (HCl) in 1,4-dioxane (e.g., 4 M) is added dropwise at 0°C.

-

The reaction mixture is allowed to warm to room temperature and stirred until the deprotection is complete (monitored by TLC).

-

The solvent is removed under reduced pressure, and the resulting solid is triturated with diethyl ether to afford the hydrochloride salt of the title compound as a white solid.

Quality Control and Analytical Methods

Ensuring the chemical and enantiomeric purity of this compound is critical for its application in pharmaceutical synthesis. A robust quality control workflow is essential.

Quality Control Workflow

Caption: A typical quality control workflow.

Recommended Analytical Protocols

1. Purity Determination by Reverse-Phase HPLC:

-

Column: C18 column (e.g., 4.6 x 250 mm, 5 µm).

-

Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% trifluoroacetic acid.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 220 nm and 254 nm.

-

Purpose: To determine the chemical purity by separating the main compound from any impurities.

2. Enantiomeric Excess (e.e.) Determination by Chiral HPLC: While a specific Certificate of Analysis is not publicly available, a reliable method can be adapted from protocols for similar compounds.[2][5]

-

Column: A polysaccharide-based chiral stationary phase, such as a CHIRALCEL OD-3 or a similar column.[2][6]

-

Mobile Phase: A mixture of n-hexane, ethanol, and a small amount of an amine modifier like diethylamine (e.g., 70:30:0.1 v/v/v).[2]

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 270 nm.

-

Purpose: To separate and quantify the (R)- and (S)-enantiomers to ensure high enantiomeric purity.

3. Structural Confirmation by NMR Spectroscopy:

-

¹H NMR: The proton NMR spectrum should show characteristic signals for the aromatic protons, the methine proton adjacent to the nitrogen and trifluoromethyl group, and the amine protons.

-

¹³C NMR: The carbon NMR will confirm the number of unique carbon atoms and their chemical environments.

-

¹⁹F NMR: The fluorine NMR should display a singlet or a doublet corresponding to the -CF₃ group.

4. Mass Verification by Mass Spectrometry (MS):

-

Technique: Electrospray ionization (ESI) is commonly used.

-

Expected Mass: The protonated molecule [M+H]⁺ should be observed at m/z corresponding to the molecular weight of the free base (254.05 g/mol ).

Handling, Storage, and Safety

This compound and its hydrochloride salt are classified as hazardous materials and should be handled with appropriate precautions.

-

Hazard Statements: May be harmful if swallowed, cause skin irritation, cause serious eye irritation, and may cause respiratory irritation.

-

Precautionary Measures:

-

Handle in a well-ventilated area, preferably in a chemical fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Avoid breathing dust, fumes, or vapors.

-

Wash hands thoroughly after handling.

-

-

Storage:

-

Store in a tightly sealed container in a cool, dry place.

-

For long-term storage, refrigeration (2-8°C) under an inert atmosphere (e.g., argon or nitrogen) is recommended to maintain stability.

-

Conclusion

This compound is a readily accessible and highly valuable chiral building block for the pharmaceutical industry. Its unique structural features provide a powerful tool for medicinal chemists to introduce chirality and enhance the drug-like properties of new chemical entities. A thorough understanding of its commercial availability, synthetic routes, and the analytical methods required to ensure its purity is essential for its effective application in research and development. This guide provides a foundational understanding of these key aspects, enabling scientists to confidently source and utilize this important intermediate in their drug discovery programs.

References

An In-Depth Technical Guide to the Safe Handling of (R)-1-(4-Bromophenyl)-2,2,2-trifluoroethanamine

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the essential safety and handling protocols for (R)-1-(4-Bromophenyl)-2,2,2-trifluoroethanamine. As a specialized chiral amine containing both bromine and fluorine, this compound is of significant interest in medicinal chemistry and drug development. Its unique structure necessitates a nuanced understanding of its potential hazards to ensure the safety of laboratory personnel and the integrity of research outcomes. This document moves beyond rote recitation of standard procedures to explain the causality behind each recommendation, fostering a proactive safety culture rooted in scientific principles.

Chemical Identity and Physicochemical Profile

A foundational aspect of safe handling is a thorough understanding of the compound's identity and physical properties. This knowledge informs risk assessments, experimental design, and emergency preparedness.

This compound is a chiral amine, meaning it exists as one of two non-superimposable mirror images. The "(R)" designation specifies a particular three-dimensional arrangement of atoms around the chiral center. It is crucial to confirm the identity and purity of the material before use, as impurities may introduce additional, unforeseen hazards.

| Identifier | Value | Source |

| Chemical Name | This compound | N/A |

| Synonyms | (R)-1-(4-Bromo-phenyl)-2,2,2-trifluoro-ethylamine | [1] |

| CAS Number | 843608-53-7 | [1][2] |

| Molecular Formula | C₈H₇BrF₃N | [1][3] |

| Molecular Weight | 254.05 g/mol | [1][3] |

Physicochemical Data Summary:

| Property | Value | Notes & Implications for Handling |

| Appearance | Data not consistently available; likely a solid or liquid. | Visual inspection upon receipt is critical. If a solid, potential for dust inhalation exists. If a liquid, splash hazards are a primary concern. |

| Boiling Point | 270.6 ± 40.0 °C at 760 mmHg (Predicted for (S)-enantiomer) | High boiling point suggests low volatility at room temperature, reducing inhalation risk under standard conditions. However, heating will increase vapor pressure. |

| Storage Temperature | 2-8°C or Room Temperature, Sealed in Dry, Keep in Dark Place | [3] |

| Solubility | Data not available. | Assume limited aqueous solubility. Solubility in organic solvents should be determined on a small scale in a controlled environment. |

Hazard Identification and Risk Assessment

This compound and its hydrochloride salt are classified as hazardous substances. The following GHS classifications have been reported by suppliers. The causality for these hazards is rooted in the molecule's chemical nature as an amine and a halogenated aromatic compound.

GHS Classification Summary:

| Hazard Class | Hazard Statement | Pictogram | Causality and Field Insights |

| Acute Toxicity, Oral (Category 4) | H302: Harmful if swallowed | Amines can be corrosive or toxic upon ingestion, disrupting physiological pH and potentially damaging the gastrointestinal tract. The presence of bromine and trifluoromethyl groups can enhance toxicity. | |

| Skin Irritation (Category 2) | H315: Causes skin irritation | Aromatic amines can be irritants and may be absorbed through the skin. Prolonged contact can lead to dermatitis. The lipophilicity imparted by the bromophenyl group may facilitate dermal absorption. | |

| Serious Eye Irritation (Category 2A) | H319: Causes serious eye irritation | The basic nature of the amine functional group can cause significant irritation or damage to the sensitive tissues of the eye. | |

| Specific Target Organ Toxicity - Single Exposure (Category 3), Respiratory System | H335: May cause respiratory irritation | Inhalation of dust or aerosols can irritate the mucous membranes of the respiratory tract. While the compound has low volatility, operations that generate aerosols (e.g., sonication, vigorous mixing) increase this risk. |

Key Precautionary Statements:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[4]

-

P264: Wash skin thoroughly after handling.[3]

-

P270: Do not eat, drink or smoke when using this product.[3]

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.

-

P301+P317: IF SWALLOWED: Get medical help.[3]

-

P302+P352: IF ON SKIN: Wash with plenty of soap and water.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[4]

Engineering Controls and Personal Protective Equipment (PPE): A Self-Validating System

The primary principle of laboratory safety is to minimize exposure. This is achieved through a hierarchical approach, starting with engineering controls and supplemented by appropriate PPE. This system should be self-validating: if you question whether your PPE is sufficient, you should first question if your engineering controls are adequate.

Engineering Controls: The First Line of Defense

-

Chemical Fume Hood: All manipulations of this compound, including weighing, transferring, and preparing solutions, must be conducted in a properly functioning chemical fume hood. This is non-negotiable. The rationale is to capture any potential dust, aerosols, or vapors at the source, preventing them from entering the breathing zone of the operator and the general laboratory environment.

-

Ventilation: The laboratory should have adequate general ventilation to dilute any fugitive emissions that may escape primary containment.

-

Safety Shower and Eyewash Station: An accessible and regularly tested safety shower and eyewash station are mandatory in any laboratory where this compound is handled. Immediate access is critical in the event of accidental contact.

Personal Protective Equipment (PPE): The Last Line of Defense

The selection of PPE must be based on a thorough risk assessment of the specific procedures being performed. The following provides a baseline; however, more stringent protection may be required for large-scale operations or procedures with a high risk of splashing or aerosol generation.

PPE Selection Workflow

Caption: PPE selection is based on a risk assessment of the specific laboratory task.

Detailed PPE Specifications:

-

Eye and Face Protection: Chemical splash goggles conforming to ANSI Z87.1 standards are mandatory. A face shield should be worn over the goggles during procedures with a high risk of splashing, such as when handling larger quantities or during vigorous mixing.

-

Skin and Body Protection: A flame-resistant laboratory coat should be worn and buttoned at all times. For larger scale operations, chemically resistant aprons or coveralls may be necessary.

-

Hand Protection: This is a critical parameter. Standard nitrile gloves are not recommended for extended contact with aromatic amines or halogenated hydrocarbons.[5]

-

Recommended Materials: Butyl rubber or Viton® (fluoroelastomer) gloves provide superior resistance to these chemical classes.[6][7]

-

Protocol for Incidental Contact: For tasks like weighing and transfers where only incidental contact is anticipated, a double-gloving technique is advised. An inner nitrile glove provides a base layer of protection, while an outer glove of butyl rubber or Viton® provides the primary chemical barrier. Immediately replace the outer glove if contamination is suspected.

-

Protocol for Extended Contact: For procedures involving potential immersion or significant contamination, heavy-duty butyl or Viton® gloves are required.

-

-

Respiratory Protection: Not typically required when handling small quantities within a certified chemical fume hood. However, if there is a potential for significant aerosol or dust generation outside of a fume hood (e.g., during a large spill cleanup), a NIOSH-approved respirator with organic vapor/acid gas cartridges and a P100 particulate pre-filter must be used. All respirator use must be in accordance with a formal respiratory protection program, including fit-testing and training.

Handling and Storage Protocols

Adherence to strict handling and storage protocols is essential to prevent accidental exposures and maintain the chemical's integrity.

Handling

-

Access Control: Designate specific areas within the laboratory for handling this compound. Only trained personnel should be allowed in these areas.

-

Personal Hygiene: Wash hands thoroughly with soap and water after handling the compound, before leaving the laboratory, and before eating, drinking, or smoking.

-

Minimizing Contamination: Use disposable, plastic-backed absorbent liners on work surfaces to contain any minor spills.

-

Transfers: When transferring the material, use tools (spatulas, syringes) that will minimize dust or aerosol generation. For liquid transfers, use a syringe or cannula.

Storage

-

Container: Store in the original, tightly sealed container.

-

Location: Store in a cool, dry, well-ventilated area designated for hazardous chemicals. Keep away from direct sunlight.[3]

-

Incompatibilities: Segregate from incompatible materials. This includes:

-

Strong Oxidizing Agents: Can react violently.

-

Strong Acids and Bases: Can cause vigorous neutralization reactions.

-

Sources of Ignition: While not highly flammable, avoid storage near open flames, sparks, or hot surfaces.

-

Stability and Reactivity

Understanding the chemical's stability and reactivity profile is crucial for preventing hazardous reactions.

-

Conditions to Avoid: Avoid exposure to heat, moisture, and direct sunlight to prevent degradation.

-

Incompatible Materials: Strong oxidizing agents, strong acids, and strong bases.

-

Hazardous Decomposition Products: Upon thermal decomposition, this compound may release toxic and corrosive fumes. Given its structure, these are likely to include:

The trifluoromethyl group generally enhances the electrophilicity of adjacent functional groups, potentially increasing reactivity with strong nucleophiles.[8] Studies on other trifluoromethyl aromatic amines have shown they can undergo photochemical defluorination in aqueous solutions when irradiated.[10]

Emergency Procedures: A Structured Response

A clear, pre-planned response to emergencies is critical to mitigating harm.

Emergency Response Decision Tree

Caption: A structured workflow for responding to personnel exposure or chemical spills.

First-Aid Measures

-

Inhalation: Remove the individual to fresh air immediately. If breathing is difficult, administer oxygen. Seek immediate medical attention.

-

Skin Contact: Immediately remove all contaminated clothing. Flush the affected skin with copious amounts of water for at least 15 minutes. Seek medical attention if irritation persists.

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[3]

Accidental Release Measures

-

Minor Spills (inside a fume hood):

-

Ensure appropriate PPE is worn (including butyl/Viton gloves).

-

Contain the spill with an inert absorbent material (e.g., vermiculite, sand, or chemical absorbent pads).

-

Carefully scoop the absorbed material into a labeled, sealable container for hazardous waste disposal.

-

Decontaminate the spill area with an appropriate solvent, followed by soap and water.

-

-

Major Spills (outside a fume hood or large volume):

-

Evacuate the immediate area and alert nearby personnel.

-

If safe to do so, turn off any ignition sources.

-

Close the laboratory doors to contain vapors.

-

Contact your institution's emergency response team or the local fire department.

-

Do not attempt to clean up a major spill without specialized training and equipment.

-

Toxicological and Ecological Information

A significant challenge in assessing the risk of this compound is the lack of comprehensive toxicological and ecological data in publicly available literature.

-

Acute Toxicity: Classified as harmful if swallowed.[3] No specific LD50 or LC50 data is available.

-

Chronic Toxicity, Carcinogenicity, Mutagenicity, and Reproductive Toxicity: No data available. The absence of this information means that chronic effects cannot be ruled out. Therefore, it is imperative to minimize exposure to the lowest reasonably achievable level.

-

Ecological Information: No data is available on the ecotoxicity or environmental fate of this compound. As a halogenated aromatic compound, it should be assumed to be persistent and potentially toxic to aquatic life. Do not allow this material to enter drains or the environment.

Disposal Considerations

Proper disposal is a critical final step in the safe handling of this chemical. Improper disposal can lead to environmental contamination and pose a risk to public health.

-

Waste Classification: This compound must be treated as a hazardous waste. Specifically, it falls under the category of halogenated organic waste .

-

Segregation: Do not mix halogenated organic waste with non-halogenated waste streams. Keep this waste stream separate in a designated, properly labeled, and sealed container.

-

Disposal Method: All waste containing this compound must be disposed of through a licensed hazardous waste disposal company, typically via high-temperature incineration.[10] Follow all local, state, and federal regulations for hazardous waste disposal.

Conclusion

This compound is a valuable compound for chemical research with a defined set of acute hazards, including oral toxicity and irritation to the skin, eyes, and respiratory system. The significant lack of chronic toxicity and environmental data mandates a highly cautious and proactive approach to safety. By implementing robust engineering controls, selecting appropriate PPE based on the specific chemistry of the compound, and adhering to rigorous handling and disposal protocols, researchers can effectively mitigate the risks associated with this substance. The principles outlined in this guide are designed to empower scientists to work safely and responsibly, ensuring both personal well-being and the advancement of their research goals.

References

- 1. This compound - CAS:843608-53-7 - Sunway Pharm Ltd [3wpharm.com]

- 2. 843608-53-7 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]

- 3. echemi.com [echemi.com]

- 4. (R)-1-(4-BROMOPHENYL)-2,2,2-TRIFLUOROETHYLAMINE HCL | 842169-83-9 [amp.chemicalbook.com]

- 5. 1-(4-Bromophenyl)-2,2,2-trifluoroethyl trifluoromethanesulfonate | C9H5BrF6O3S | CID 71301953 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. capotchem.com [capotchem.com]

- 7. Permissible Exposure Limits – OSHA Annotated Table Z-1 | Occupational Safety and Health Administration [osha.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. XiXisys | GHS 11 (Rev.11) SDS Word 下载 CAS: 843608-53-7 Name: [xixisys.com]

- 10. Photochemical reactivity of trifluoromethyl aromatic amines: the example of 3,5-diamino-trifluoromethyl-benzene (3,5-DABTF) - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes & Protocols: A Guide to Diastereoselective Trifluoromethylation of Imines Using the Ruppert-Prakash Reagent

Prepared by: Gemini, Senior Application Scientist

Introduction: The Strategic Value of α-Trifluoromethyl Amines

The incorporation of a trifluoromethyl (CF₃) group into organic molecules is a cornerstone strategy in modern drug discovery.[1] This small functional group can profoundly enhance a molecule's pharmacokinetic and pharmacodynamic profile by improving metabolic stability, membrane permeability, and binding affinity to biological targets.[2][3] Specifically, chiral α-trifluoromethyl amines are highly sought-after building blocks for creating proteolytically stable peptides and other pharmacologically active agents.[4][5]

Directly introducing a CF₃ group to form a chiral center presents a significant synthetic challenge.[4] Among the various methods developed, the nucleophilic trifluoromethylation of imines using trimethyl(trifluoromethyl)silane (TMSCF₃), widely known as the Ruppert-Prakash reagent, has become a leading strategy.[6] This guide provides an in-depth exploration of a highly reliable and diastereoselective method employing N-tert-butanesulfinyl imines as chiral auxiliaries to control the stereochemical outcome of the addition.

The Core Principle: Chiral Auxiliary-Directed Trifluoromethylation

Imines are generally less electrophilic than their carbonyl counterparts, making the nucleophilic addition of the trifluoromethyl anion challenging.[4] Furthermore, controlling the stereochemistry of the addition to a prochiral imine requires an effective strategy to differentiate the two faces of the C=N double bond. The use of a chiral N-tert-butanesulfinyl group, pioneered by Ellman, provides an elegant solution to this problem. This chiral auxiliary activates the imine for nucleophilic attack and effectively shields one face of the molecule, directing the incoming nucleophile to the opposite side with high fidelity.[4][7]

The reaction of chiral N-tert-butanesulfinyl imines with the Ruppert-Prakash reagent, activated by a suitable fluoride source, proceeds with high yields and excellent diastereoselectivity under mild conditions.[7][8] This method is robust, general, and has become a go-to procedure for accessing enantiomerically enriched α-trifluoromethyl amines.

Reaction Mechanism: Unraveling the Path to Diastereoselectivity

The success of this transformation hinges on a well-understood, multi-step mechanism. The process is initiated by a catalytic amount of a nucleophilic activator, typically a fluoride source like tetrabutylammonium fluoride (TBAF) or tetrabutylammonium difluorotriphenylsilicate (TBAT).[4][8][9]

Step 1: Activation of the Ruppert-Prakash Reagent The fluoride ion attacks the silicon atom of TMSCF₃, forming a hypervalent pentacoordinate silicate intermediate.[9][10] This intermediate is key to generating the active trifluoromethylating species.

Step 2: Generation of the Trifluoromethyl Anion The pentacoordinate silicate intermediate releases the trifluoromethyl anion (CF₃⁻), which serves as the potent nucleophile in the reaction. This is the crucial CF₃ source for the subsequent addition.[10]

Step 3: Diastereoselective Nucleophilic Attack The generated CF₃⁻ anion adds to the electrophilic imine carbon. The stereochemical outcome is dictated by the chiral N-tert-butanesulfinyl group. The reaction is believed to proceed through a six-membered, chair-like transition state where the bulky tert-butyl group orients the CF₃⁻ attack to the less sterically hindered face of the imine. This controlled approach results in the formation of one diastereomer in significant excess.[8]

Step 4: Silyl Transfer and Hydrolysis Following the nucleophilic addition, the resulting nitrogen anion is trapped by the trimethylsilyl group, forming a silylated sulfinamide. Subsequent workup with a mild acid or water hydrolyzes the N-Si bond to yield the final trifluoromethylated sulfinamide product. The chiral auxiliary can then be easily cleaved under acidic conditions to furnish the desired primary amine.